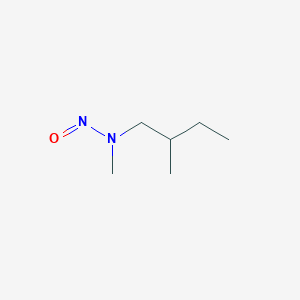
N-Nitrosomethyl(2-methylbutyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitrosomethyl(2-methylbutyl)amine is a chemical compound with the molecular formula C6H14N2O. It belongs to the class of nitrosamides, which are characterized by the presence of a nitroso group bonded to the nitrogen of an amide. Nitrosamides are known for their chemical reactivity and potential biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Nitrosomethyl(2-methylbutyl)amine can be synthesized starting from N-monosubstituted carboxamides and the nitrosyl cation, which is generated from nitrous acid in the presence of strong acids. The carboxamide undergoes a nucleophilic attack at the nitrosyl cation, leading to the formation of the nitrosamide .
Industrial Production Methods
Industrial production methods for nitrosamides often involve the use of safe and efficient reagents to ensure high yields and purity. For example, phenyl trimethylammonium iodide (PhMe3NI) has been reported as a safe, nontoxic, and easy-to-handle reagent for the monoselective N-methylation of amides .
Analyse Chemischer Reaktionen
Types of Reactions
N-Nitrosomethyl(2-methylbutyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Carcinogenicity Studies
NMMBA is primarily studied for its potential as a carcinogen. Research indicates that it induces tumors in various animal models, particularly in the esophagus and liver. The compound has been shown to cause DNA methylation, a critical step in the carcinogenic process. For example, studies have demonstrated that NMMBA leads to significant methylation of DNA in the rat esophagus, which is a precursor to tumor formation .
Case Study: Tumor Induction in Animal Models
- Study Design : Fischer 344 rats were administered NMMBA via gavage.
- Findings : The study reported a high incidence of esophageal tumors, supporting the hypothesis that NMMBA is a potent carcinogen .
Analytical Chemistry Applications
NMMBA's detection and quantification in various matrices are crucial for risk assessment and regulatory compliance. Advanced analytical techniques such as gas chromatography and mass spectrometry are employed to analyze trace levels of NMMBA in environmental samples and consumer products.
Table: Analytical Methods for NMMBA Detection
| Method | Principle | Sensitivity |
|---|---|---|
| Gas Chromatography (GC) | Separation based on volatility | High |
| Mass Spectrometry (MS) | Identification based on mass-to-charge ratio | Very High |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | Moderate |
Risk Assessment and Regulatory Implications
Given its classification as a probable human carcinogen, NMMBA is subject to strict regulatory scrutiny. Organizations such as the International Agency for Research on Cancer (IARC) have classified nitrosamines as potential human carcinogens based on animal studies. Consequently, there are ongoing efforts to limit exposure to NMMBA in consumer products and food .
Environmental and Health Impact Studies
Research has also focused on the environmental presence of NMMBA and its precursors. It has been detected in various consumer products such as personal care items and cleaning agents, often arising from reactions between nitrites and amines during manufacturing processes . Studies emphasize the need for monitoring these compounds to mitigate health risks associated with long-term exposure.
Wirkmechanismus
The mechanism of action of N-Nitrosomethyl(2-methylbutyl)amine involves its interaction with molecular targets and pathways. The nitroso group can form reactive intermediates that interact with nucleophilic sites in biomolecules, leading to various biological effects. These interactions can result in modifications of DNA, proteins, and other cellular components, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-Nitrosomethyl(2-methylbutyl)amine include other nitrosamides such as N-nitrosocarbamates, N-nitrosoureas, and N-nitrosoguanidines .
Uniqueness
This compound is unique due to its specific structural features and reactivity. The presence of the 2-methylbutyl group and the nitroso functionality imparts distinct chemical and biological properties compared to other nitrosamides .
Conclusion
This compound is a versatile compound with significant chemical reactivity and potential applications in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
130787-81-4 |
|---|---|
Molekularformel |
C6H14N2O |
Molekulargewicht |
130.19 g/mol |
IUPAC-Name |
N-methyl-N-(2-methylbutyl)nitrous amide |
InChI |
InChI=1S/C6H14N2O/c1-4-6(2)5-8(3)7-9/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
RAPPKPUENZGVFU-UHFFFAOYSA-N |
SMILES |
CCC(C)CN(C)N=O |
Kanonische SMILES |
CCC(C)CN(C)N=O |
Synonyme |
N-nitrosomethyl(2-methylbutyl)amine NM2MBA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















